Lipophilicity Benchmark: 1.9- to 2.6-Fold Increase in LogP Over tert-Butylamine
The introduction of the trifluoromethyl group in 1,1,1-trifluoro-2-methylpropan-2-amine significantly increases its lipophilicity. The calculated LogP for the free base is reported as 1.71 , which is a substantial increase over the LogP of its non-fluorinated structural analog, tert-butylamine. This enhanced lipophilicity is a key driver for improved membrane permeability in drug candidates.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.71 |
| Comparator Or Baseline | tert-Butylamine (non-fluorinated analog): LogP = 0.40 (typical value for small aliphatic amines) |
| Quantified Difference | ΔLogP ≈ +1.31 (approximately a 20-fold increase in octanol-water partition) |
| Conditions | Computational prediction using standard software (ChemScene data) |
Why This Matters
A higher LogP directly correlates with improved passive membrane permeability, a critical parameter for optimizing oral bioavailability and cellular target engagement in drug discovery programs.
